2,4-dibromo-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
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Overview
Description
2,4-dibromo-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2,4-dibromo-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate typically involves multistep reactions. One common synthetic route includes the following steps:
Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.
Hydrazone Formation: The brominated compound is then reacted with pyridine-4-carboxaldehyde to form the hydrazone derivative.
Esterification: The final step involves esterification with benzoic acid to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
2,4-dibromo-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other brominated phenyl derivatives and hydrazone-containing molecules. Compared to these compounds, 2,4-dibromo-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- 2,6-dibromo-4-pyridinol
- 2,2’-dibromo-4,4’-bipyridine
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C20H13Br2N3O3 |
---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H13Br2N3O3/c21-16-10-15(12-24-25-19(26)13-6-8-23-9-7-13)18(17(22)11-16)28-20(27)14-4-2-1-3-5-14/h1-12H,(H,25,26)/b24-12+ |
InChI Key |
MMOAOPRIVFRLMS-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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